molecular formula C14H16N2 B8200852 2-(8-Amino-1,2,3,5,6,7-hexahydro-s-indacen-1-yl)acetonitrile

2-(8-Amino-1,2,3,5,6,7-hexahydro-s-indacen-1-yl)acetonitrile

Cat. No.: B8200852
M. Wt: 212.29 g/mol
InChI Key: GBAMCNRPNOFDFV-UHFFFAOYSA-N
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Description

2-(8-Amino-1,2,3,5,6,7-hexahydro-s-indacen-1-yl)acetonitrile is an organic compound with the molecular formula C14H16N2 This compound is characterized by its unique structure, which includes an indacene core with an amino group and an acetonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(8-Amino-1,2,3,5,6,7-hexahydro-s-indacen-1-yl)acetonitrile typically involves the reaction of 8-amino-1,2,3,5,6,7-hexahydro-s-indacen-1-one with acetonitrile under specific conditions. The reaction is usually carried out in the presence of a base such as sodium carbonate and a solvent like dioxane or water. The mixture is heated to facilitate the reaction, resulting in the formation of the desired product .

Industrial Production Methods

While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

2-(8-Amino-1,2,3,5,6,7-hexahydro-s-indacen-1-yl)acetonitrile can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The acetonitrile group can participate in nucleophilic substitution reactions, leading to the formation of various substituted products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reactions are typically carried out under controlled temperatures and in appropriate solvents to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce primary or secondary amines. Substitution reactions can lead to a variety of substituted acetonitrile derivatives.

Scientific Research Applications

2-(8-Amino-1,2,3,5,6,7-hexahydro-s-indacen-1-yl)acetonitrile has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including its interaction with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(8-Amino-1,2,3,5,6,7-hexahydro-s-indacen-1-yl)acetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the acetonitrile moiety can participate in various chemical interactions. These interactions can modulate the activity of the target molecules, leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

    8-amino-1,2,3,5,6,7-hexahydro-s-indacen-1-one: This compound shares the indacene core and amino group but lacks the acetonitrile moiety.

    2-Amino-1-phenylethanol: This compound has a similar amino group but differs in the overall structure and functional groups.

Uniqueness

2-(8-Amino-1,2,3,5,6,7-hexahydro-s-indacen-1-yl)acetonitrile is unique due to its combination of an indacene core, an amino group, and an acetonitrile moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

IUPAC Name

2-(8-amino-1,2,3,5,6,7-hexahydro-s-indacen-1-yl)acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2/c15-7-6-9-4-5-11-8-10-2-1-3-12(10)14(16)13(9)11/h8-9H,1-6,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBAMCNRPNOFDFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC3=C(C(CC3)CC#N)C(=C2C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.29 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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